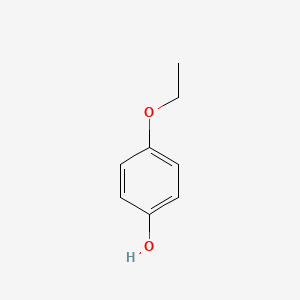

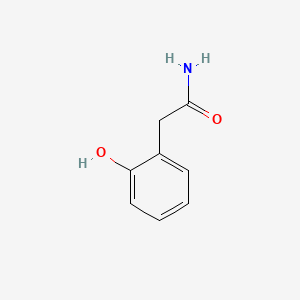

2-(2-Hydroxyphenyl)acetamide

概要

説明

2-(2-Hydroxyphenyl)acetamide, also referred to as N-(2-hydroxy phenyl) acetamide in the literature, has been the subject of various studies due to its potential pharmacological properties. It has been investigated for its anti-arthritic and anti-inflammatory activities, particularly in the context of adjuvant-induced arthritis in rats. The compound has shown promising results in reducing pro-inflammatory cytokines and oxidative stress markers, suggesting its potential as an anti-arthritic agent .

Synthesis Analysis

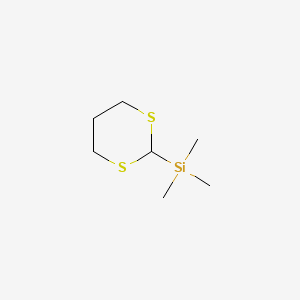

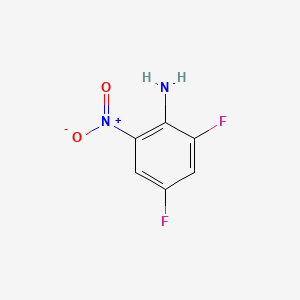

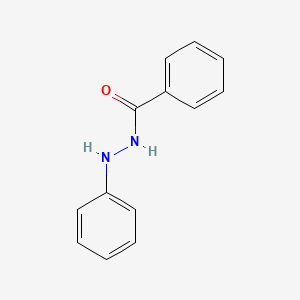

The synthesis of N-(2-hydroxyphenyl)acetamide and its derivatives has been explored through various chemical reactions. One study describes the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds were characterized by NMR, FTIR, and X-ray analysis . Another synthesis approach involved the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce benzoxazasiline derivatives . Additionally, substituted N-(2-hydroxyphenyl)acetamides have been synthesized from various nitrophenols and characterized using mass spectrometry and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of N-(2-hydroxyphenyl)acetamide derivatives has been extensively studied. X-ray crystallography has been used to determine the structures of these compounds, revealing the presence of intra- and intermolecular hydrogen bonds . The electronic behavior of these hydrogen bonds was further investigated using Natural Bond Orbital (NBO) studies . Another study focused on the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid, highlighting the role of non-covalent interactions in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of N-(2-hydroxyphenyl)acetamide has been explored through its interaction with various reagents. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide have been shown to undergo hydrolysis to form silanols and react with alcohols to transform into silanes . The study of dynamic NMR properties of related compounds has also provided insights into the reactivity and stability of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives have been characterized using various analytical techniques. IR and MS spectroscopy have been employed to analyze the products of synthesis reactions, allowing for the assignment of characteristic peaks and the identification of molecular structures . The synthesis of novel acetamides has also been reported, with the structures confirmed by elemental analysis and NMR spectroscopy .

科学的研究の応用

-

Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers

- Scientific Field : Chemical Biology .

- Application Summary : This research focuses on the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers .

- Methods of Application : The compounds were identified by LC/HRMS and MS/MS, and for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .

- Results : The bioactivity of the compound is rapidly annihilated by glucosylation. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 .

-

N-(2-Hydroxyphenyl)acetamide: A Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats

- Scientific Field : Inflammation Research .

- Application Summary : This study investigates the effect of N-(2-hydroxyphenyl)acetamide (NA-2) on regulation of RANKL pathway in collagen-induced arthritis (CIA) model in rats .

- Methods of Application : The level of pro-inflammatory and oxidative stress markers were measured to determine the progression of the disease. The mRNA level of RANKL and RANK and downstream mediators of inflammation i.e. c-fos, c-jun, NF-κB and Akt were analysed in spleen tissue using real-time PCR .

- Results : Treatment with NA-2 showed increase in body weight and significant reduction in paw volume and arthritic score. Marked reduction in the level of oxidative stress markers, NO, PO and GSH, and pro-inflammatory markers, IL-1β and TNF-α, was also observed .

-

N-(2-hydroxyphenyl)acetamide and Temozolomide Synergistically Induce Apoptosis in Human Glioblastoma Cell Line U87

- Scientific Field : Cancer Research .

- Application Summary : This study investigates the therapeutic potentials of N-(2-hydroxyphenyl)acetamide (NA-2) in the treatment of glioblastoma multiforme (GBM) as a single agent or in combination with Temozolomide (TMZ) on glioblastoma cells .

- Methods of Application : MTT and TUNEL assays were used to detect the growth inhibitory effect and apoptotic activity of NA-2 alone and in combination with TMZ. The expression of apoptosis related markers Bax, Bcl-2 and caspase-3 were assessed by RT-PCR, whereas, the active caspase-3 protein expression was determined using immunocytochemistry .

- Results : Both NA-2 and TMZ inhibited the growth of U87 in a dose-dependent manner. The combined administration of NA-2 and temozolomide significantly enhanced the cell growth inhibition and apoptosis .

-

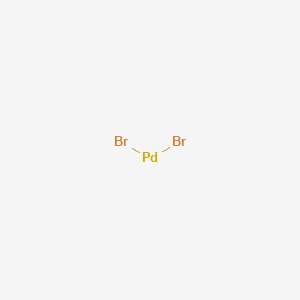

A New Pd-Based Catalytic System for the Synthesis of N-(2-Hydroxyphenyl)acetamide

- Scientific Field : Organic Chemistry .

- Application Summary : This research focuses on the development of a new palladium-based catalytic system for the synthesis of N-(2-hydroxyphenyl)acetamide .

- Methods of Application : The [PdCl2(dppb)] complex has been used as a catalyst precursor in the experiments .

- Results : The study does not provide specific results or outcomes obtained from the application of the new Pd-based catalytic system .

-

Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol

- Scientific Field : Microbiology .

- Application Summary : This study focuses on the incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol .

- Methods of Application : The study does not provide specific methods of application .

- Results : The study does not provide specific results or outcomes obtained from the application .

-

N-(2-hydroxyphenyl)acetamide as a less toxic compound compared to paracetamol or aspirin with an anti-platelet aggregating and anti-inflammatory activity

- Scientific Field : Pharmacology .

- Application Summary : This study investigates the therapeutic potentials of N-(2-hydroxyphenyl)acetamide (NA-2) as a less toxic compound compared to paracetamol or aspirin with an anti-platelet aggregating and anti-inflammatory activity .

- Methods of Application : The study does not provide specific methods of application .

- Results : The study does not provide specific results or outcomes obtained from the application .

将来の方向性

The future directions of “2-(2-Hydroxyphenyl)acetamide” research could involve further exploration of its therapeutic potentials, particularly in the treatment of GBM as a single agent or in combination with Temozolomide . Additionally, more research is needed to fully understand its mechanism of action and potential applications in other medical conditions.

特性

IUPAC Name |

2-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEGHCREQHYERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176990 | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)acetamide | |

CAS RN |

22446-40-8 | |

| Record name | 2-Hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

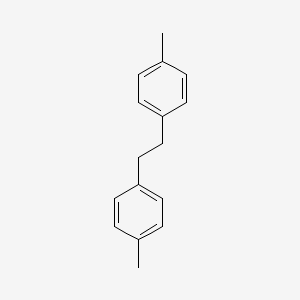

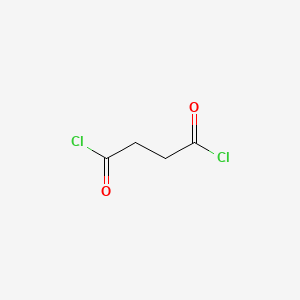

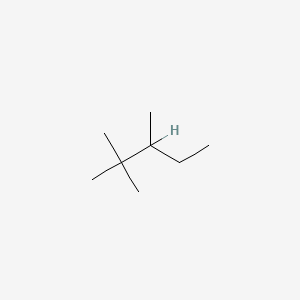

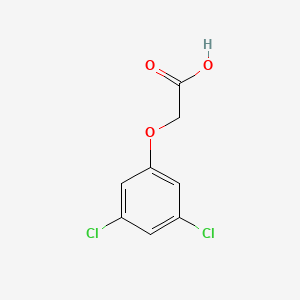

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。